

Application Notes and Protocols for SLP7111228 in Mouse Models of Inflammation

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Compound of Interest

Compound Name: SLP7111228

Cat. No.: B15602708

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Introduction

SLP7111228 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a critical role in the inflammatory cascade.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that regulates a wide array of cellular processes, including inflammation, cell proliferation, and migration.[1][3] By inhibiting SphK1, **SLP7111228** effectively reduces the levels of pro-inflammatory S1P, offering a promising therapeutic strategy for various inflammatory diseases. [2] In vivo studies have demonstrated that the administration of **SLP7111228** leads to a significant depression of blood S1P levels in both mice and rats.[1][2] These application notes provide detailed protocols for the use of **SLP7111228** in mouse models of inflammation, guidance on dosage, and an overview of the underlying signaling pathways.

Quantitative Data Summary

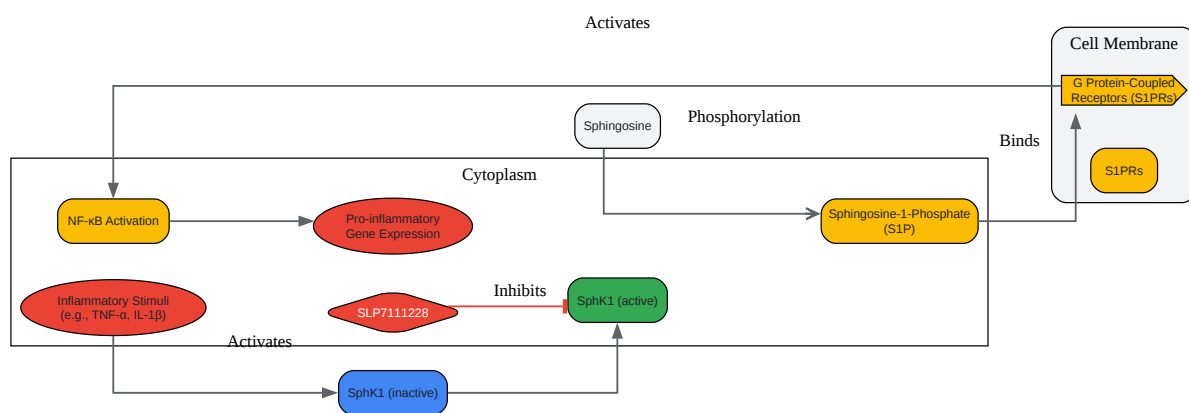
The following table summarizes the key quantitative data for **SLP7111228** based on available in vitro and in vivo studies.

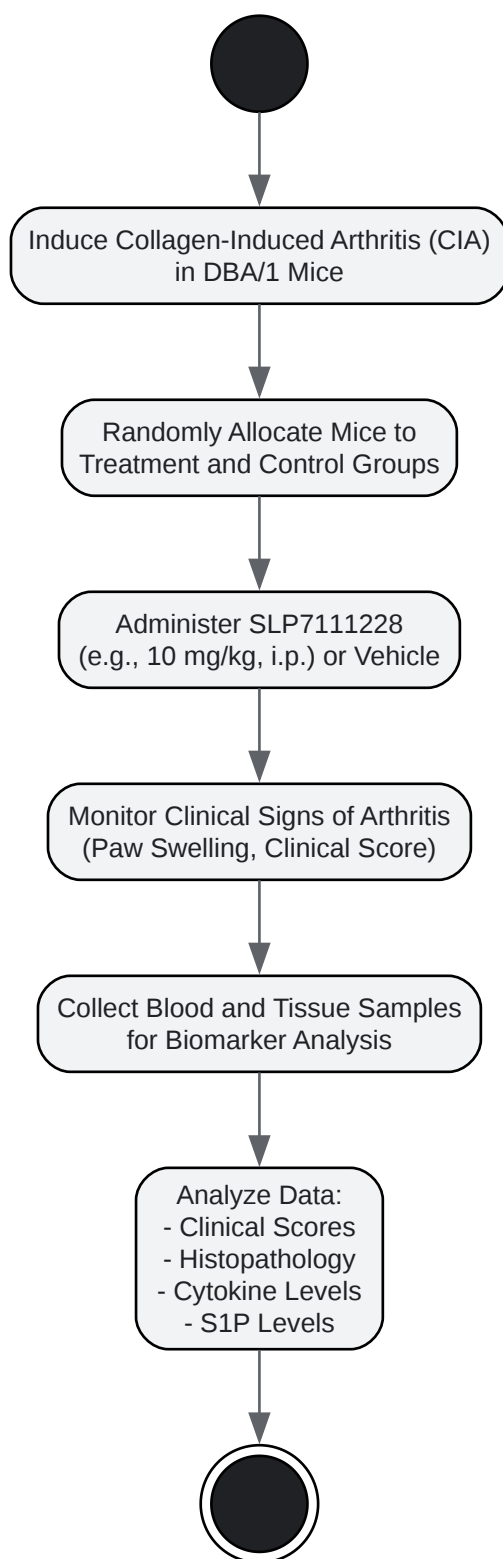
Parameter	Value	Species/System	Reference
Ki for SphK1	48 nM	Recombinant Human	[1][2]
Ki for SphK2	>10 μ M	Recombinant Human	[1]
In Vitro Concentration	1 μ M	BV2 Mouse Microglia Cells	[4]
In Vivo Efficacy	Depression of blood S1P levels	Mice, Rats	[1][2]
Reported In Vivo Dose	10 mg/kg	Rats	[5]

Signaling Pathway

The pro-inflammatory signaling cascade initiated by SphK1 is a key target for anti-inflammatory therapies. The diagram below illustrates the central role of SphK1 in producing S1P, which in turn activates G protein-coupled receptors (S1PRs) to drive inflammatory responses.

SLP7111228 acts by directly inhibiting the catalytic activity of SphK1, thereby blocking the entire downstream signaling pathway.





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